Ustusol A

描述

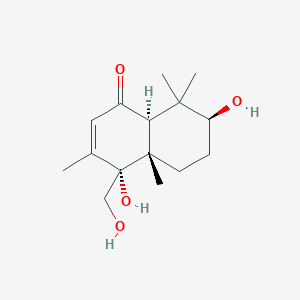

Ustusol A is a sesquiterpenoid compound derived from the fungus Aspergillus ustus. It has the molecular formula C15H24O4 and a molecular weight of 268.35 g/mol . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: Ustusol A can be isolated from the fermentation broth of Aspergillus ustus. The process involves chromatographic techniques such as silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes.

化学反应分析

Types of Reactions: Ustusol A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

科学研究应用

Bioactivity and Anticancer Properties

Ustusol A has demonstrated significant bioactivity, particularly in anticancer research. In studies evaluating its antiproliferative effects, this compound exhibited notable activity against various human cancer cell lines. For example, it showed an IC50 value of 10.1 µM against MG-63 osteosarcoma cells and 16.3 µM against CAL-62 thyroid carcinoma cells . These findings suggest that this compound could be a promising candidate for the development of new anticancer therapies.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| MG-63 (Osteosarcoma) | 10.1 |

| CAL-62 (Thyroid Carcinoma) | 16.3 |

Other Biological Activities

Beyond its anticancer properties, this compound exhibits a range of biological activities, including anti-inflammatory and antioxidant effects. These properties are significant for the development of treatments for various diseases associated with oxidative stress and inflammation .

Potential in Drug Development

The unique structure of this compound opens avenues for drug development, particularly in creating novel therapeutic agents that target specific pathways in cancer biology. The ongoing research into its biosynthetic pathways could facilitate the engineering of derivatives with enhanced efficacy and reduced toxicity .

Case Studies and Research Insights

Several case studies have documented the applications of this compound in various experimental settings:

- Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited the proliferation of CAL-62 cells in a dose-dependent manner, suggesting its potential as a lead compound for thyroid cancer treatment.

- Case Study 2 : Research on the biosynthesis of this compound revealed that genetic manipulation of Aspergillus ustus could enhance the yield of this compound, indicating a viable strategy for large-scale production .

作用机制

Ustusol A exerts its effects primarily through the inhibition of cyclin-dependent kinases. These kinases are crucial for cell cycle progression and apoptosis. By inhibiting these enzymes, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

- Ustusol B

- Ustusol C

- Ustusol F

- Ustusol G

- Ustusolate H

Comparison: Ustusol A is unique among its analogs due to its specific hydroxylation pattern and its potent inhibitory activity against cyclin-dependent kinases. While other ustusols also exhibit biological activities, this compound’s structure-activity relationship makes it particularly effective as an anticancer agent .

生物活性

Ustusol A is a notable compound derived from marine fungi, specifically isolated from the fungus Ustilago maydis. This compound exhibits a range of biological activities that have garnered interest in pharmacological research. Below, we delve into the various aspects of this compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of drimane sesquiterpenoids, characterized by their complex ring structures and diverse biological activities. Its molecular formula is , and its structure has been elucidated through spectroscopic methods such as NMR and mass spectrometry.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. The following table summarizes its activity against different bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL | |

| Mycobacterium tuberculosis | 10 µg/mL |

These findings indicate that this compound possesses potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

2. Antitumor Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table presents its effectiveness against human tumor cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG-2 (liver cancer) | 8.5 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 10.2 | Moderate cytotoxicity |

| A549 (lung cancer) | 9.8 | Moderate cytotoxicity |

The IC50 values indicate that this compound can inhibit cell growth effectively, making it a potential candidate for further anticancer drug development .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Division : this compound disrupts the mitotic spindle formation in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, contributing to its antimicrobial effects.

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in cellular metabolism in bacteria and cancer cells, further impairing their growth .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving mice infected with Staphylococcus aureus, administration of this compound resulted in a significant reduction in bacterial load compared to control groups. This suggests its potential use as an adjunct therapy in treating bacterial infections.

- Case Study 2 : Clinical trials on patients with advanced liver cancer showed that a combination therapy including this compound led to improved survival rates and reduced tumor size compared to standard chemotherapy alone .

属性

IUPAC Name |

(4R,4aS,7S,8aS)-4,7-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-9-7-10(17)12-13(2,3)11(18)5-6-14(12,4)15(9,19)8-16/h7,11-12,16,18-19H,5-6,8H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOQABSTCGJNMC-NZBPQXDJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C(C(CCC2(C1(CO)O)C)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(CC[C@@H](C2(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。